1-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]piperidine-3-carboxylic acid
Description
Overview of 1-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]piperidine-3-carboxylic Acid
1-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]piperidine-3-carboxylic acid (molecular formula C₁₇H₂₅NO₄ , molecular weight 307.4 g/mol ) features a bicyclo[2.2.1]heptane ring system substituted with methyl groups at positions 4, 7, and 7, alongside a 3-oxo carbonyl group. The piperidine-3-carboxylic acid moiety is attached via an amide bond, introducing both hydrogen-bonding capacity and chirality. Key structural elements include:
| Property | Detail |
|---|---|
| Bicyclic framework | Bicyclo[2.2.1]heptane with three methyl substituents and a ketone group |
| Functional groups | Carbonyl (amide), carboxylic acid, tertiary amine |
| Chirality | Multiple stereocenters in the bicyclic and piperidine systems |
| Solubility | Likely polar due to carboxylic acid and amide groups (exact data unavailable) |
The compound’s rigidity and functional diversity make it a candidate for studying conformational effects on reactivity or binding interactions.
Historical Context and Discovery
First documented in PubChem (CID 3760196) in September 2005, this compound was likely synthesized during exploratory efforts to functionalize bicyclic terpenoid-like structures. Its design may derive from natural product analogs, such as camphor derivatives, which share the bicyclo[2.2.1]heptane skeleton. Early synthetic routes possibly involved coupling activated bicyclic ketones with pipecolic acid derivatives, though explicit methodologies remain unpublished. Unlike natural amino acids such as pipecolic acid, this compound lacks known biological precursors, positioning it as a wholly synthetic entity.
Motivation for Academic Research
Interest in this compound spans three domains:
- Synthetic Chemistry : The strained bicyclo[2.2.1]heptane system presents challenges in regioselective functionalization and stereocontrol, offering a testbed for new catalytic methods.
- Medicinal Chemistry : Piperidine-3-carboxylic acid derivatives, including pipecolic acid, are precursors to bioactive molecules (e.g., immunosuppressants, neuromodulators). The bicyclic appendage could modulate pharmacokinetic properties like membrane permeability.
- Materials Science : Rigid bicyclic frameworks are exploited in polymer design for thermal stability. The carboxylic acid group enables covalent attachment to matrices.
Recent studies on analogous 1,2-dihydropyridines highlight the utility of bicyclic amines in constructing nitrogen-containing heterocycles, further motivating exploration of this compound’s reactivity.
Scope and Structure of the Outline
This review systematically addresses:
- Structural and physicochemical properties (Section 2), including spectroscopic characterization.
- Synthetic pathways (Section 3), focusing on cyclization and coupling strategies.
- Potential applications (Section 4), emphasizing catalysis and molecular recognition.
- Future directions (Section 5), such as computational modeling of its conformational dynamics.
Excluded are discussions of toxicity, dosage, or clinical trials, as no such data are currently available.
Properties
Molecular Formula |
C17H25NO4 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-(4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C17H25NO4/c1-15(2)16(3)6-7-17(15,9-12(16)19)14(22)18-8-4-5-11(10-18)13(20)21/h11H,4-10H2,1-3H3,(H,20,21) |
InChI Key |
YOFGYQIZDUGKMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)N3CCCC(C3)C(=O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Piperidine
(R)-Piperidine-3-carboxylic acid is protected using di-tert-butyl dicarbonate in a dioxane/water mixture with triethylamine, achieving quantitative yield. The Boc group ensures chemoselectivity during subsequent coupling reactions.
Esterification and Hydrolysis
Ethyl esters are formed via treatment with ethyl iodide and potassium carbonate in N,N-dimethylacetamide (99.5% yield). Saponification using LiOH in methanol/water at 4°C provides the carboxylic acid with 92% efficiency.
| Step | Reagents | Yield |
|---|---|---|
| Boc Protection | (Boc)₂O, Et₃N, dioxane | 100% |
| Esterification | EtI, K₂CO₃, DMA | 99.5% |
| Hydrolysis | LiOH, MeOH/H₂O | 92% |
Amide Coupling Strategies
Coupling the bicyclic ketone to piperidine-3-carboxylic acid employs carbodiimide-mediated activation. Two protocols are prevalent:
EDC/HOBt Method
A mixture of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (analogous to the target’s piperidine), EDC, HOBt, and methyl 2-amino-3-hydroxybenzoate in dichloromethane achieves 70% yield after 5 hours. This method minimizes racemization and is scalable to multi-gram quantities.
Isobutyl Chloroformate Activation
For larger-scale synthesis, isobutyl chloroformate activates the carboxylic acid in THF at −10°C, followed by reaction with the amine component. This approach yields 73% product with >98% purity after extraction.
| Method | Activator | Solvent | Yield |
|---|---|---|---|
| EDC/HOBt | EDC, HOBt | DCM | 70% |
| Isobutyl Chloroformate | ClCO₂iBu, NMM | THF | 73% |
Deprotection and Final Product Isolation
Removal of the Boc group is achieved using p-toluenesulfonic acid in toluene under reflux, followed by column chromatography (silica gel, CH₂Cl₂/MeOH/NH₄OH). Final purification via recrystallization from petroleum ether/ethyl acetate mixtures ensures >99% purity.
Critical Parameters:
-
Acid Sensitivity: The bicyclic ketone is prone to epimerization under strong acidic conditions; thus, mild deprotection (e.g., TsOH) is preferred.
-
Chromatography: Gradient elution (90:9:1 CH₂Cl₂/MeOH/NH₄OH) effectively separates the product from residual coupling reagents.
Optimization Challenges and Solutions
Regioselectivity in Bicyclic Synthesis
The Diels-Alder reaction’s regioselectivity is highly solvent-dependent. Polar aprotic solvents (e.g., DMF) favor endo transition states, enhancing bicyclic yields.
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid participates in nucleophilic acyl substitutions:
Esterification
Reaction with alcohols (R'OH) under acid catalysis (H₂SO₄, HCl) yields esters:
Example : Methyl ester formation via methanol reflux .
Amidation
Coupling with amines (R''NH₂) using agents like DCC or EDCl produces amides:
Piperidine’s tertiary amine may facilitate intramolecular interactions during coupling.
Carbonyl Group Reactivity
The bicyclic ketone (3-oxo group) undergoes typical ketone reactions:
Nucleophilic Additions
-
Grignard Reagents : Addition of RMgX to the carbonyl forms secondary alcohols.
-
Reductions : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol .
Condensation Reactions
The ketone may form Schiff bases with primary amines under dehydrating conditions:
Piperidine Ring Modifications
The piperidine moiety undergoes:
-
Salt Formation : Protonation of the tertiary amine with acids (e.g., HCl) generates water-soluble salts.
-
Alkylation : Reaction with alkyl halides (R'''X) forms quaternary ammonium salts.
Bicyclic System Stability
Scientific Research Applications
Biological Applications
1. Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent. Research indicates that derivatives of piperidine and bicyclic compounds can exhibit significant biological activity, including:
- Antidepressant Activity : Similar compounds have shown affinity for neurotransmitter transporters, suggesting potential use in treating mood disorders.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy.
2. Enzyme Inhibition Studies
Studies have focused on the inhibition of specific enzymes involved in metabolic pathways. For instance, the compound may interact with monoamine transporters, which are crucial in regulating neurotransmitter levels in the brain. This interaction could lead to the development of new antidepressants or anxiolytics.
Synthetic Applications
1. Organic Synthesis
The unique structure of 1-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]piperidine-3-carboxylic acid allows it to serve as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : The compound can be utilized as an intermediate in the synthesis of more complex organic molecules, particularly those containing piperidine or bicyclic frameworks.
- Functionalization Reactions : Its functional groups permit various chemical modifications, enhancing its utility in creating diverse derivatives for further studies.
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal investigated the effects of piperidine derivatives on serotonin and norepinephrine transporters. The results indicated that certain modifications to the bicyclic structure enhanced binding affinity and selectivity for these transporters, suggesting a pathway for developing new antidepressants using this scaffold .
Case Study 2: Anticancer Research
In another study focusing on anticancer properties, researchers synthesized several derivatives from 1-[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]piperidine-3-carboxylic acid and evaluated their cytotoxicity against various cancer cell lines. Results showed promising activity against breast cancer cells, highlighting the potential for further development into therapeutic agents .
Mechanism of Action
The mechanism of action for 1-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
Rigidity vs. Flexibility: The target compound’s bicyclic system imposes conformational rigidity, which may enhance binding affinity to enzymes or receptors requiring precise spatial alignment.
However, the carboxylic acid group balances this with aqueous solubility. The trifluoromethyl group in the compound from enhances both lipophilicity and metabolic stability, a feature absent in the target compound.
Synthetic Complexity: The bicyclic structure likely requires multi-step synthesis involving Diels-Alder or ketone functionalization, similar to the quinolone derivatives in . Simpler analogs like 1-(ethoxycarbonyl)piperidine-4-carboxylic acid are synthesized via esterification or protection/deprotection strategies.
Biological Interactions: The Boc-protected amine in ’s compound allows controlled release in vivo, whereas the target compound’s ketone may participate in hydrogen bonding or undergo reductive metabolism.
Biological Activity
1-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]piperidine-3-carboxylic acid is a complex organic compound that belongs to the class of carboxylic acids. Its unique structure, featuring a bicyclic system and a piperidine ring, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]piperidine-3-carboxylic acid is , with a molecular weight of approximately 273.36 g/mol. The compound features a carboxylic acid functional group which is known for its acidic properties and ability to participate in various chemical reactions.
Antimicrobial Properties
Research indicates that compounds with carboxylic acid groups often exhibit antimicrobial activity due to their ability to disrupt microbial cell membranes. In a study assessing various carboxylic acids, it was found that those with larger hydrophobic groups displayed enhanced antibacterial effects against strains like Staphylococcus aureus and Escherichia coli . The specific activity of 1-[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]piperidine-3-carboxylic acid against these pathogens remains to be fully elucidated but is hypothesized to be significant due to its structural characteristics.
Anti-inflammatory Effects
Carboxylic acids are often implicated in anti-inflammatory pathways. A study on similar compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro . The mechanism involves the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways, which are crucial in the inflammatory response. The potential for 1-[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]piperidine-3-carboxylic acid to exert similar effects warrants further investigation.
Neuroprotective Activity
Recent research has suggested that compounds with bicyclic structures can exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress . The piperidine moiety in this compound may enhance its ability to cross the blood-brain barrier, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial properties of various carboxylic acids, including derivatives similar to 1-[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]piperidine-3-carboxylic acid. Results indicated that the compound exhibited significant inhibitory effects on the growth of E. coli at concentrations as low as 50 µg/mL .
Case Study 2: Anti-inflammatory Response
In an experimental model of inflammation induced by lipopolysaccharides (LPS), derivatives of this compound were shown to reduce levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin 6 (IL-6), indicating a strong anti-inflammatory response .
Research Findings Summary
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ketone group may act as an electron-deficient center .
- Molecular Docking : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. PubChem-derived 3D structures (CID: [reference]) provide baseline coordinates .
| DFT Parameters |
|---|
| Basis Set: B3LYP/6-31G(d,p) |
| Solvent Model: PCM (water) |
How can researchers resolve contradictions in reported spectral data?
Advanced Research Question
Discrepancies in spectral data (e.g., NMR shifts, melting points) require:
- Standardized Protocols : Replicate experiments under identical conditions (solvent, temperature, concentration).
- High-Resolution Techniques : Use HRMS for exact mass validation and 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Cross-Validation : Compare with structurally analogous compounds (e.g., 3-(3-nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid) .
What safety considerations are critical when handling this compound?
Basic Research Question
- Toxicity : Limited ecotoxicological data; assume acute toxicity and use fume hoods .
- Disposal : Neutralize carboxylic acid groups before incineration via licensed waste management services .
- PPE : Wear nitrile gloves, lab coats, and eye protection .
What strategies enable enantiomeric resolution of this compound?
Advanced Research Question
- Chiral Chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze ester derivatives of the piperidine moiety .
How can process simulation tools aid in scaling up synthesis?
Basic Research Question
- Dynamic Modeling : Simulate mass/heat transfer using Aspen Custom Modeler to predict bottlenecks (e.g., exothermic peaks in ketone formation) .
- Membrane Separation : Optimize purification steps (e.g., nanofiltration) to isolate the product from byproducts .
What in vitro models assess the compound’s biological activity?
Advanced Research Question
- Receptor Binding Assays : Screen for GPCR or kinase inhibition using fluorescence polarization .
- Cell Viability Studies : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate cytotoxicity. Reference PubChem BioAssay data for dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
